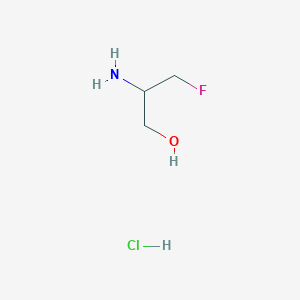

2-Amino-3-fluoropropan-1-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-fluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUKCMQZXUNXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stereoselective Synthesis

Fluorination of Amino Alcohol Precursors : This method involves the selective introduction of a fluorine atom into an amino alcohol precursor. The choice of precursor and fluorinating agent is crucial to achieve the desired stereoselectivity and yield.

Chiral Resolution : If the precursor is racemic, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases may be employed to obtain the desired enantiomer.

Continuous Flow Synthesis

Continuous flow reactors can be utilized to optimize yield and purity by controlling reaction conditions and minimizing by-products. This method is particularly beneficial for industrial-scale production, where efficiency and consistency are paramount.

Chemical Properties and Applications

2-Amino-3-fluoropropan-1-ol hydrochloride exhibits a molecular weight of 129.56 g/mol and is classified under the Globally Harmonized System (GHS) with specific safety precautions due to its potential toxicity and irritant properties.

Biological and Chemical Reactions

The fluorine atom in this compound enhances its binding affinity to biological targets, influencing enzymatic activities and protein interactions. This makes it valuable in drug design and development, where fluorinated compounds often exhibit improved pharmacokinetic properties.

Research Outlook

Future studies on 2-Amino-3-fluoropropan-1-ol hydrochloride could focus on its role in enzyme inhibition, receptor modulation, or as a synthetic intermediate for new drug candidates. The unique combination of fluorine substitution and chirality makes it a promising candidate for further exploration in medicinal chemistry.

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C3H9ClFNO |

| Molecular Weight | 129.56 g/mol |

| IUPAC Name | (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride |

| Synthesis Methods | Stereoselective fluorination of amino alcohol precursors, continuous flow synthesis |

| Applications | Pharmaceutical research, drug discovery |

| Safety Precautions | Acute toxicity, skin and eye irritation, respiratory tract irritation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Building Block for Drug Development

2-Amino-3-fluoropropan-1-ol hydrochloride serves as a crucial intermediate in the synthesis of fluorinated compounds, which are often used as pharmaceuticals. The introduction of fluorine can significantly enhance the pharmacokinetic properties of drug candidates, including their stability and binding affinity to biological targets .

1.2. Peptidyl Mono-Fluoromethyl Ketones (FMKs)

Recent studies have highlighted the role of 2-amino-3-fluoropropan-1-ol hydrochloride in synthesizing peptidyl FMKs, which are potent irreversible inhibitors of proteases involved in various diseases, including cancer and neurodegenerative disorders . The compound can be utilized in synthetic pathways to create these inhibitors, demonstrating its potential in therapeutic applications.

Organic Synthesis

2.1. Synthesis of Fluorinated Analogues

The compound is instrumental in creating fluorinated analogues of biologically active molecules. Its functional groups allow for diverse reactions, making it a versatile building block in organic synthesis . The presence of the hydroxyl and amino groups facilitates hydrogen bonding and enhances reactivity, which is advantageous for synthesizing complex organic structures.

2.2. Synthetic Pathways

Various synthetic routes involving 2-amino-3-fluoropropan-1-ol hydrochloride have been documented. For instance, it can be used in amide bond formation under basic conditions, leading to the generation of new compounds with potential biological activity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 2-Amino-3-fluoropropan-1-ol hydrochloride exerts its effects is primarily through its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. This can affect enzymatic activity, protein interactions, and other biochemical processes. The specific pathways involved depend on the context of its application, such as drug development or biochemical research .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Positional Isomerism: The placement of amino and hydroxyl groups significantly impacts hydrogen-bonding capacity and solubility. For example, 1-amino-3-fluoropropan-2-ol hydrochloride (OH at C2) may exhibit different solubility profiles compared to the target compound (OH at C1) .

Halogen Effects : Fluorine’s electronegativity enhances polarity and metabolic stability compared to chlorine, which increases molecular weight and lipophilicity .

Aromatic vs. Aliphatic Substitutions: Aryl-substituted derivatives (e.g., C₉H₁₁ClFNO) show reduced solubility in polar solvents but improved binding to hydrophobic targets .

Physicochemical and Application Differences

Solubility and Stability

- 3-Amino-1,1-difluoropropan-2-ol HCl: Enhanced polarity from difluoro substitution may improve aqueous solubility, making it suitable for pharmaceutical formulations .

- 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol: The aryl group reduces polarity, favoring applications in lipid-soluble drug delivery .

- 1-Amino-3-chloropropan-2-ol hydrochloride: Chlorine’s larger atomic radius increases molecular weight and may reduce volatility compared to fluorine analogs .

Pharmacological Relevance

- Trifluorinated compounds (e.g., C₃H₇ClF₃NO) are prized in drug design for their resistance to enzymatic degradation and enhanced blood-brain barrier penetration .

- Aryl-substituted analogs (e.g., C₉H₁₁ClFNO) are explored as intermediates for antidepressants or antipsychotics due to structural similarity to fluoxetine hydrochloride .

Biologische Aktivität

Introduction

2-Amino-3-fluoropropan-1-ol hydrochloride, a fluorinated amino alcohol, has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated carbon. Its molecular formula is , indicating it contains three carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. This article explores the biological activity of 2-Amino-3-fluoropropan-1-ol hydrochloride, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of 2-Amino-3-fluoropropan-1-ol hydrochloride is primarily attributed to its ability to interact with various biological molecules. The presence of the fluorine atom can significantly influence the compound's reactivity and binding affinity to molecular targets. This interaction may affect enzymatic activity, protein interactions, and other biochemical processes. The specific pathways involved depend on the context of its application in drug development or biochemical research.

Key Mechanisms

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Binding : It may modulate receptor signaling pathways, affecting physiological responses.

- Stability and Reactivity : The fluorination enhances the stability and reactivity of the compound compared to non-fluorinated analogs.

Applications in Medicinal Chemistry

2-Amino-3-fluoropropan-1-ol hydrochloride is being investigated for various applications in medicinal chemistry:

- Drug Development : Its unique properties make it a candidate for developing fluorinated pharmaceuticals with improved metabolic stability.

- Therapeutic Uses : Research is ongoing to explore its potential therapeutic uses in treating neurological disorders and infectious diseases .

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

In a study examining the structure-activity relationship (SAR) of various fluorinated compounds, 2-Amino-3-fluoropropan-1-ol hydrochloride was identified as a potential inhibitor of fatty acid amide hydrolase (FAAH). The compound demonstrated significant inhibition with a median effective concentration (IC50) in the low micromolar range. This suggests its potential as a therapeutic agent targeting pain and inflammation pathways .

Case Study 2: Neuroprotective Effects

Research on neurodegenerative diseases has shown that compounds similar to 2-Amino-3-fluoropropan-1-ol hydrochloride can stabilize microtubules and prevent collapse due to hyperphosphorylated tau protein binding. This stabilization could be beneficial in treating tauopathies such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-fluoropropan-1-ol hydrochloride | One fluorine atom | Enzyme inhibition; receptor modulation |

| (2R)-2-amino-3,3-difluoropropan-1-ol HCl | Two fluorine atoms on same carbon | Enhanced stability; potential for drug development |

| (S)-2-Amino-3-fluoropropan-1-ol HCl | Chiral compound with unique stereochemistry | Potential applications in medicinal chemistry |

Summary of Findings

The biological activity of 2-Amino-3-fluoropropan-1-ol hydrochloride indicates its promising role in medicinal chemistry. Its ability to inhibit enzymes and modulate receptor activity positions it as a valuable candidate for drug development. Ongoing research continues to explore its full potential across various therapeutic areas.

Q & A

Basic: What are the recommended synthetic routes and purification challenges for 2-Amino-3-fluoropropan-1-ol hydrochloride?

Methodological Answer:

The synthesis of amino fluoropropanol derivatives often involves nucleophilic substitution or reduction of fluorinated intermediates. For example, analogous compounds like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol are synthesized via enantioselective reduction of ketones using chiral catalysts or enzymatic methods . Purification challenges arise due to the compound's hygroscopic nature and potential instability; techniques such as recrystallization in anhydrous solvents (e.g., ethanol/diethyl ether mixtures) or column chromatography with silica gel modified for polar compounds are recommended. Stability during synthesis can be improved by maintaining inert atmospheres (N₂/Ar) and avoiding prolonged exposure to moisture .

Basic: How can structural characterization of 2-Amino-3-fluoropropan-1-ol hydrochloride be performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the fluorine position, amino group, and hydroxyl group connectivity. For example, ¹⁹F NMR can resolve fluorinated substituents at ~-200 ppm (CF₃) to +50 ppm (aromatic F) depending on the electronic environment .

- Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₃H₇FNO·HCl) and isotopic patterns.

- X-ray Crystallography : For absolute stereochemical confirmation if enantiopure synthesis is achieved .

Advanced: What strategies optimize enantiomeric purity in the synthesis of 2-Amino-3-fluoropropan-1-ol hydrochloride?

Methodological Answer:

Enantiomeric purity is critical for pharmacological applications. Strategies include:

- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during ketone intermediate formation to induce asymmetry.

- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures to separate enantiomers .

- Chiral Chromatography : Employing columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) for analytical and preparative separation. Validate purity via polarimetry or circular dichroism .

Advanced: How should researchers address instability or hygroscopicity during experimental handling?

Methodological Answer:

Instability is common in amino alcohol hydrochlorides due to moisture sensitivity. Mitigation methods:

- Storage : In desiccators with P₂O₅ or molecular sieves at -20°C under inert gas.

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition products .

Advanced: How can contradictory data in pharmacological studies (e.g., receptor binding vs. cytotoxicity) be resolved?

Methodological Answer:

Contradictions may arise from differences in assay conditions or impurity profiles. Recommendations:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., consistent cell lines, buffer pH).

- Impurity Profiling : Use LC-MS to rule out side products (e.g., dehydrohalogenation byproducts) affecting bioactivity.

- Dose-Response Analysis : Establish clear EC₅₀/IC₅₀ curves to distinguish target-specific effects from nonspecific toxicity .

Basic: What role does 2-Amino-3-fluoropropan-1-ol hydrochloride play in medicinal chemistry?

Methodological Answer:

As a β-amino alcohol derivative, it serves as:

- Precursor for Bioactive Molecules : For example, fluorinated β-blockers or kinase inhibitors, where the fluorine atom enhances metabolic stability and binding affinity.

- Chiral Building Block : In asymmetric synthesis of compounds targeting GPCRs or ion channels.

- Pharmacophore Modification : Fluorine introduction alters pKa and lipophilicity, impacting blood-brain barrier penetration .

Advanced: What analytical methods are suitable for trace-level quantification in biological matrices?

Methodological Answer:

- LC-MS/MS : Using a C18 column with ion-pairing agents (e.g., heptafluorobutyric acid) to improve retention of polar analytes.

- Derivatization : Dansyl chloride or FMOC-Cl to enhance detectability in fluorescence or MS detection.

- Validation : Follow ICH guidelines for LOD/LOQ, matrix effects, and recovery rates in plasma/tissue homogenates .

Advanced: How can researchers address discrepancies in reported synthetic yields?

Methodological Answer:

Yield variations often stem from reaction scale, solvent purity, or catalyst activity. Solutions:

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry).

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation steps).

- In Situ Monitoring : Employ ReactIR or PAT tools to track reaction progression and identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.